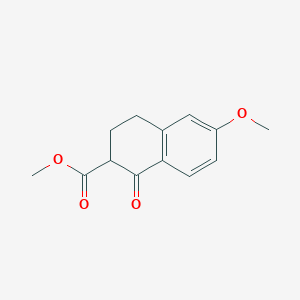

Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 7442-52-6) is a bicyclic compound featuring a partially hydrogenated naphthalene core. Its structure includes a methoxy group at the 6-position and a methyl ester at the 2-position of the tetrahydronaphthalene ring system. This compound is commercially available (TCI Chemicals, M3160-1G) and is utilized in synthetic organic chemistry, particularly as an intermediate for more complex molecules, such as those involving silyl-protected ethynyl groups (e.g., derivatives in ) .

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-16-9-4-6-10-8(7-9)3-5-11(12(10)14)13(15)17-2/h4,6-7,11H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHYDSAWFKQVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494352 | |

| Record name | Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120072-87-9 | |

| Record name | Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxy-1-tetrahydronaphthalene as the starting material.

Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the oxo group at the 1-position, forming 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene.

Esterification: The resulting compound is then treated with methanol in the presence of an acid catalyst to form the ester, resulting in Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the oxo group to a hydroxyl group.

Substitution: Substitution reactions can occur at the methoxy group or the carboxylate ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Substituted derivatives at the methoxy or carboxylate ester positions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which it is used.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications in Ester Groups

Allyl vs. Methyl Esters

- This derivative was synthesized in 70% yield via reflux with potassium hydroxide and 1-naphthoyl chloride .

- 2-Methylallyl Derivative (3k) :

Further steric hindrance from the 2-methylallyl group reduces synthetic yield to 50% under similar conditions, highlighting the impact of bulkier ester groups on reaction efficiency .

Ethyl Esters

- Ethyl 1-Keto-1:2:3:4-Tetrahydronaphthalene-2-Carboxylate (IV) :

The ethyl ester analog (b.p. 183–184°C at 18 mm Hg) demonstrates higher boiling points compared to methyl esters, reflecting increased molecular weight and van der Waals interactions .

Substituent Effects on the Aromatic Ring

Methoxy vs. Bromo Substituents

- Methyl 6-Bromo-2-Hydroxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate :

Replacing the 6-methoxy group with bromo introduces electron-withdrawing effects, altering electronic properties and reactivity. Predicted collision cross-section (CCS) values for this derivative (153–159 Ų) suggest distinct conformational behavior compared to methoxy-substituted analogs .

Hydroxy vs. Oxo Groups

Physicochemical and Functional Properties

- Steric Effects : Bulky esters (e.g., allyl, 2-methylallyl) reduce reaction yields due to hindered access to reactive sites .

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution, whereas bromo substituents direct reactivity toward nucleophilic pathways .

- Thermal Stability : Ethyl esters exhibit higher boiling points than methyl analogs, aligning with trends in alkyl chain length .

Biological Activity

Introduction

Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 120072-87-9) is a complex organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 278.30 g/mol

- IUPAC Name : Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to inflammation and cancer proliferation.

- Receptor Binding : It has the potential to bind to various receptors, influencing signal transduction pathways that regulate cellular functions.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.

Anticancer Properties

Research indicates that methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate may have anticancer effects. A study demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

In vitro studies have revealed that this compound can reduce pro-inflammatory cytokine production. It appears to inhibit the activation of NF-kB pathways involved in inflammation .

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using various assays (e.g., DPPH radical scavenging). Results showed significant free radical scavenging activity compared to standard antioxidants .

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate against several cancer cell lines. The findings indicated that the compound inhibited cell growth by inducing cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Study on Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate .

Q & A

Q. What are the standard synthetic routes for Methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via esterification of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with appropriate allyl or substituted allyl reagents. For example:

- Allyl derivative synthesis : Reacting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (2.8 mmol) with allyl reagents yields 70% of the target compound as a brown oil (RF 0.3 in pentane:ethyl acetate = 8:2) .

- 2-Methylallyl derivative synthesis : Using 8.51 mmol of the starting ketone yields 66% product (RF 0.85 in dichloromethane/pentane 5:1) .

- Key variables : Solvent polarity and substituent steric effects influence reaction efficiency.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at 1724 cm⁻¹ (ester C=O), 1657 cm⁻¹ (ketone C=O), and 1324–1103 cm⁻¹ (C-O and aromatic C-H stretches) confirm functional groups .

- HRMS (ESI) : Exact mass matching (e.g., [M+Na]+ calculated 321.0709 vs. observed 321.0695) validates molecular formula .

- TLC (RF values) : Solvent systems like pentane:ethyl acetate or dichloromethane:pentane provide reproducibility for purity assessment .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Lab handling : Use fume hoods, gloves, and protective eyewear. Avoid dermal/ocular exposure, as naphthalene derivatives may exhibit systemic toxicity .

- Storage : Store in airtight containers at –20°C to prevent degradation. Monitor for crystallization or color changes, which may indicate instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates, while non-polar solvents (pentane) aid in purification .

- Catalyst screening : Acidic catalysts like BF₃·Et₂O (used in related cyclization reactions) may improve esterification kinetics .

- Yield comparison :

| Starting Material (mmol) | Reagent | Yield (%) | RF Value |

|---|---|---|---|

| 2.8 | Allyl | 70 | 0.3 |

| 8.51 | 2-Methylallyl | 66 | 0.85 |

Q. How to design a toxicological study for this compound?

- Methodological Answer :

- Inclusion criteria : Follow guidelines from naphthalene derivative studies:

| Health Outcomes | Species | Exposure Routes |

|---|---|---|

| Hepatic/Renal Effects | Lab mammals | Oral/Inhalation |

| Systemic Toxicity | Humans (if data) | Dermal |

- Dosage : Use sub-chronic exposure models (e.g., 28-day assays) to assess cumulative effects.

Q. How to resolve contradictions in reported spectral or synthetic data?

- Methodological Answer :

- Reproducibility checks : Compare RF values under identical solvent conditions. Discrepancies may arise from impurities or isomer formation .

- HRMS calibration : Use internal standards (e.g., sodium trifluoroacetate) to minimize mass accuracy errors .

Q. How does methoxy substitution influence reactivity compared to hydroxyl analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.